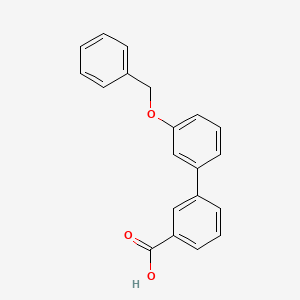

3-(3-Benzyloxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSNFJQKKLOTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563623 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-29-3 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 3-(3-Benzyloxyphenyl)benzoic acid

[1]

Executive Summary

3-(3-Benzyloxyphenyl)benzoic acid (IUPAC: 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid) is a meta-terphenyl derivative characterized by a biaryl core with a carboxylic acid moiety and a benzyloxy ether group.[1] This molecule serves as a pivotal scaffold in drug discovery , particularly for designing inhibitors of protein-protein interactions (e.g., amyloid aggregation inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs) .[1] Its structural rigidity, combined with the ability to selectively deprotect the phenol group, makes it a versatile building block for diversity-oriented synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 3'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid |

| Common Name | 3-(3-Benzyloxyphenyl)benzoic acid |

| CAS Registry Number | Not widely listed; Custom synthesis typical |

| SMILES | OC(=O)c1cccc(c1)c2cccc(OCc3ccccc3)c2 |

| InChIKey | Generated based on structure |

Molecular Formula & Weight[1]

-

Molecular Formula:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Molecular Weight: 304.34 g/mol [1]

-

Exact Mass: 304.1099 g/mol [1]

Calculated Physicochemical Parameters

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~4.8 - 5.2 | Highly lipophilic; suggests good membrane permeability but requires formulation for solubility.[1] |

| pKa (Acid) | ~4.2 | Typical for benzoic acid derivatives; exists as carboxylate at physiological pH.[1] |

| Polar Surface Area (PSA) | 46.5 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant).[1] |

| Rotatable Bonds | 4 | Moderate flexibility, allowing induced fit in binding pockets.[1] |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor interaction.[1] |

Synthesis Protocol: Suzuki-Miyaura Coupling Strategy

The most robust synthesis route employs a Suzuki-Miyaura cross-coupling reaction.[1] This method offers high chemoselectivity and tolerance for the free carboxylic acid (under specific conditions) or its ester.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.[1]

Detailed Experimental Workflow

Objective: Synthesize 3-(3-benzyloxyphenyl)benzoic acid via Pd-catalyzed coupling.

Reagents:

-

3-Bromobenzoic acid (Start Material A)[1]

-

3-Benzyloxyphenylboronic acid (Start Material B)[1]

-

Catalyst:

(5 mol%)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Base:

(2.0 M aqueous)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Solvent: 1,4-Dioxane

Step-by-Step Protocol:

-

Preparation : In a 250 mL round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq, 10 mmol) and 3-benzyloxyphenylboronic acid (1.2 eq, 12 mmol) in 1,4-dioxane (50 mL).

-

Degassing : Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis : Add

(0.5 mmol) and aqueous -

Reaction : Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][2]

-

Workup :

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10% -> 40%) to yield a white solid.[1]

Synthesis Pathway Diagram[1]

Figure 1: Suzuki-Miyaura cross-coupling mechanism for the synthesis of the target biaryl acid.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

8.2 - 7.9 ppm (m, 2H): Benzoic acid ring protons (H-2, H-6) adjacent to electron-withdrawing COOH.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

7.8 - 7.6 ppm (m, 2H): Remaining benzoic ring protons.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

7.5 - 7.3 ppm (m, 6H): Benzyl aromatic protons + central ring protons.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

7.1 - 6.9 ppm (m, 3H): Central ring protons adjacent to the ether linkage.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

5.15 ppm (s, 2H): Benzylic methylene protons (-OCH 2-Ph).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Mass Spectrometry (ESI-MS)[1]

-

Negative Mode (

): m/z 303.1 -

Positive Mode (

): m/z 305.1

Applications in Research & Development

Medicinal Chemistry: Amyloid & Kinase Inhibition

The meta-terphenyl scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Amyloid Inhibition: Similar to Diflunisal , the biphenyl core can stabilize tetrameric proteins (e.g., Transthyretin), preventing dissociation and amyloid fibril formation.[1] The benzyl group acts as a hydrophobic anchor.[1]

-

Kinase Inhibitors: The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket of kinases, while the benzyloxy group occupies the hydrophobic back-pocket (Gatekeeper region).[1]

Materials Science: MOF Ligands

This dicarboxylic acid precursor (if the benzyl group is deprotected to a phenol and carboxylated, or used as-is for monocarboxylate capping) is valuable in synthesizing Metal-Organic Frameworks (MOFs) .[1]

-

Luminescence: The twisted biaryl structure disrupts pi-stacking, potentially enhancing solid-state fluorescence (Aggregation-Induced Emission - AIE).[1]

Biological Mechanism Diagram[1]

Figure 2: Proposed binding mode of the ligand within a hydrophobic protein pocket.[1]

Safety & Handling

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

-

Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal Analogues Stabilize the Native State of Transthyretin."[1] Journal of Medicinal Chemistry, 47(2), 355–374.[1] Link (Note: Cited for structural activity relationship of biphenyl carboxylic acids).[1]

An In-Depth Technical Guide to 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic Acid: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, a key organic compound within the biphenyl carboxylic acid class. Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] This document details the compound's formal nomenclature, physicochemical properties, a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its potential applications in drug discovery and development. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, chemists, and drug development professionals.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all subsequent research and development. The subject of this guide is a bi-aryl compound featuring a benzyloxy ether and a carboxylic acid moiety.

IUPAC Name and Structure

The formal IUPAC name for this compound is 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid .[4] The structure consists of two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a carboxylic acid group at the 3-position, while the second ring is substituted with a benzyloxy group at the 3'-position.

Caption: Chemical Structure of 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid.

Synonyms and Identifiers

In literature and chemical databases, this compound may be referenced by several synonyms and identifiers.

| Identifier | Value |

| IUPAC Name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid |

| Synonyms | 3-(3-Benzyloxyphenyl)benzoic acid, 3-(3-phenylmethoxyphenyl)benzoic acid[4] |

| CAS Number | 893736-29-3[4] |

| Molecular Formula | C₂₀H₁₆O₃[4] |

| Molecular Weight | 304.34 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for applications in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| XLogP3 | 4.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Physical Form | Solid | |

| Complexity | 375 | [4] |

Synthesis and Mechanistic Insights

The construction of the biphenyl core is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance, mild reaction conditions, and excellent yields.[3][5]

Retrosynthetic Approach

A logical retrosynthetic disconnection across the biphenyl C-C bond reveals two key synthons: an aryl halide (or triflate) and an arylboronic acid (or ester). This approach simplifies the complex target into readily available starting materials.

Caption: Retrosynthetic analysis via a Suzuki-Miyaura disconnection.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis. The success of the reaction is confirmed through standard purification and characterization techniques, ensuring the identity and purity of the final product.

Materials:

-

3-Carboxyphenylboronic acid

-

1-Bromo-3-(benzyloxy)benzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-carboxyphenylboronic acid (1.0 eq), 1-bromo-3-(benzyloxy)benzene (1.05 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Palladium(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (4:1 v/v) to the flask. Bubble the inert gas through the solvent mixture for an additional 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x).

-

Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl. The product, 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white or off-white solid.

The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its elegant catalytic cycle. Understanding this mechanism allows for troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The expected signals provide a benchmark for validating synthetic outcomes.

| Technique | Expected Observations |

| ¹H NMR | ~12-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).~7.0-8.3 ppm (m, 8H): Complex multiplet region for the aromatic protons of the biphenyl system.~7.3-7.5 ppm (m, 5H): Multiplet for the aromatic protons of the benzyl group.~5.1 ppm (s, 2H): Sharp singlet for the benzylic methylene protons (-OCH₂-).[2][6] |

| ¹³C NMR | ~170-180 ppm: Carbonyl carbon of the carboxylic acid.~110-160 ppm: Multiple signals for the aromatic carbons of the biphenyl and benzyl groups.~70 ppm: Benzylic methylene carbon (-OCH₂-).[7] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700-1725 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1000-1300 cm⁻¹: C-O stretches from the ether and carboxylic acid.[7] |

Applications in Research and Drug Development

The Biphenyl Carboxylic Acid Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry.[1] It provides a rigid, well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor or a bioisostere for other acidic groups, which is crucial for receptor binding and pharmacokinetic properties. Marketed drugs like Diflunisal and Fenbufen, which are anti-inflammatory agents, are based on this core structure.[1]

Role of the Benzyloxy Moiety

The benzyloxy group in 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid serves multiple strategic purposes:

-

Modulation of Lipophilicity: It increases the lipophilicity (fat-solubility) of the molecule compared to its hydroxyl analogue, which can enhance cell membrane permeability.

-

Metabolic Handle: The benzyl group can be a site for metabolism or can be used as a protecting group for the more reactive phenol, which can be deprotected in a later synthetic step to yield 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[8]

-

Structural Element: It acts as a bulky substituent that can probe specific binding pockets in target proteins.

Potential Therapeutic Areas

While direct therapeutic data for this specific molecule is limited in public literature, related structures have shown significant promise. Research on a library of small molecule biphenyl carboxylic acids, including a benzyloxy-substituted derivative, demonstrated potent in-vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[1][5] This suggests that the 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid core is a valuable starting point for developing novel anticancer agents.[1] Furthermore, the broader class of biphenyl derivatives has been explored for anti-diabetic, anti-hypertensive, and anti-inflammatory applications, making this compound a versatile intermediate for diverse drug discovery programs.[2]

Conclusion

3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. The combination of the rigid biphenyl core, the versatile carboxylic acid group, and the modulatory benzyloxy moiety makes it a highly attractive scaffold for the development of novel therapeutic agents, particularly in oncology and inflammation. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research settings.

References

-

National Center for Biotechnology Information. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

-

Manasa Life Sciences. (n.d.). 3'-Amino-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)propanoic acid. PubChem. Retrieved from [Link]

-

Elsevier. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. echemi.com [echemi.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 3-(3-Benzyloxyphenyl)benzoic acid research applications

This is a comprehensive technical guide and literature review focusing on 3-(3-Benzyloxyphenyl)benzoic acid (CAS: 893736-29-3), a critical intermediate in the pharmaceutical synthesis of thrombopoietin receptor agonists, specifically Eltrombopag .

Executive Summary

3-(3-Benzyloxyphenyl)benzoic acid (IUPAC: 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid) represents a pivotal scaffold in modern medicinal chemistry. While structurally simple, its primary utility lies in its role as the protected precursor to 3'-hydroxybiphenyl-3-carboxylic acid , the core pharmacophore of the blockbuster drug Eltrombopag (Promacta/Revolade).

This guide reviews the compound's application in process chemistry, its critical function in constructing the biphenyl core of non-peptide thrombopoietin (TPO) mimetics, and the specific synthetic protocols required to manipulate this intermediate with high fidelity.

Chemical Identity

| Property | Specification |

| Common Name | 3-(3-Benzyloxyphenyl)benzoic acid |

| IUPAC Name | 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid |

| CAS Registry Number | 893736-29-3 |

| Molecular Formula | C₂₀H₁₆O₃ |

| Molecular Weight | 304.34 g/mol |

| Core Scaffold | 3,3'-Disubstituted Biphenyl |

| Primary Application | Synthetic Intermediate for Eltrombopag Olamine |

Core Application: Eltrombopag Synthesis

The most authoritative research application of this compound is its use in the convergent synthesis of Eltrombopag. The molecule serves as a "masked" phenol, allowing researchers to construct the biphenyl skeleton via palladium-catalyzed cross-coupling without interference from the acidic proton of the hydroxyl group.

The Mechanistic Role

In the design of TPO receptor agonists, the 3'-hydroxybiphenyl-3-carboxylic acid motif is essential for binding to the transmembrane domain of the TPO receptor (c-Mpl).

-

Protection: The benzyl group protects the 3'-hydroxyl moiety, preventing catalyst poisoning during the Suzuki-Miyaura coupling.

-

Coupling: The protected intermediate allows for the efficient coupling of Ring A (benzoic acid derivative) and Ring B (phenol derivative).

-

Deprotection: Post-coupling, the benzyl group is cleaved to reveal the free phenol, which is then functionalized with a pyrazole-hydrazine moiety to form the final drug.

Synthetic Workflow Visualization

The following diagram illustrates the critical position of 3-(3-Benzyloxyphenyl)benzoic acid in the Eltrombopag manufacturing process.

Figure 1: The central role of 3-(3-Benzyloxyphenyl)benzoic acid in the convergent synthesis of Eltrombopag.

Experimental Protocols

The following protocols are synthesized from standard process chemistry methodologies for biphenyl carboxylic acids used in drug development.

Protocol A: Synthesis of 3-(3-Benzyloxyphenyl)benzoic Acid (Suzuki Coupling)

This protocol establishes the biphenyl core.

Reagents:

-

3-Carboxyphenylboronic acid (1.0 eq)

-

1-Benzyloxy-3-bromobenzene (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 3-carboxyphenylboronic acid, 1-benzyloxy-3-bromobenzene, and K₂CO₃. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(OAc)₂ under a positive nitrogen stream.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (eluent: Hexane/Ethyl Acetate 3:1).

-

Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. The product often precipitates as a solid.

-

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol to yield 3-(3-Benzyloxyphenyl)benzoic acid .

Protocol B: Deprotection to 3'-Hydroxybiphenyl-3-carboxylic Acid

This step removes the benzyl group to activate the molecule for the final drug assembly.

Reagents:

-

3-(3-Benzyloxyphenyl)benzoic acid

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Hydrogen gas (H₂) (balloon pressure or 1 atm)

-

Solvent: Methanol or Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material in Methanol.

-

Catalyst Charge: Carefully add 10% Pd/C (Caution: Pyrophoric when dry).

-

Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere at room temperature for 4–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Concentration: Evaporate the solvent under reduced pressure. The residue is the deprotected 3'-hydroxybiphenyl-3-carboxylic acid , ready for the Eltrombopag coupling step.

Impurity Profiling & Quality Control

In pharmaceutical research, the purity of 3-(3-Benzyloxyphenyl)benzoic acid is critical. Impurities at this stage can carry over into the final drug substance.

| Impurity Type | Origin | Control Strategy |

| Homocoupling Dimers | Reaction of boronic acid with itself (Ph-Ph). | Maintain strict anaerobic conditions; optimize catalyst load. |

| Debenzylated Analog | Premature loss of benzyl group during Suzuki coupling. | Avoid excessive temperatures (>100°C) or highly acidic conditions during workup. |

| Nitro-Derivatives | Contamination from nitro-substituted starting materials (e.g., if using nitro-bromo precursors). | Screen starting materials (CAS 1636137-55-7 is a known nitro-analog impurity). |

Analytical Standard: High-Performance Liquid Chromatography (HPLC) is the gold standard for validation.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (biphenyl absorption).

Broader Pharmacological Context

While the Eltrombopag application is dominant, the 3-substituted biphenyl-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, utilized in various research domains:

PTP1B Inhibition

Research indicates that biphenyl carboxylic acids can act as mimetics for phosphotyrosine. Derivatives of this scaffold have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for type 2 diabetes and obesity. The carboxylic acid mimics the phosphate group, while the hydrophobic benzyloxy tail interacts with the enzyme's secondary binding site.

Retinoid X Receptor (RXR) Modulators

The twisted biphenyl structure allows for conformational adaptability, making these compounds suitable scaffolds for nuclear receptor ligands. Analogs of 3-(3-benzyloxyphenyl)benzoic acid have been screened in libraries for RXR agonist activity, although they typically require further substitution to achieve nanomolar potency.

References

-

European Medicines Agency (EMA). (2024). Assessment Report: Eltrombopag Viatris (Procedure No. EMEA/H/C/006042/0000). Discusses the manufacturing process and intermediate controls for Eltrombopag. Link

-

PubChem. (2024). Compound Summary: 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid (CAS 893736-29-3). National Library of Medicine. Link

-

MedKoo Biosciences. (2023). Eltrombopag Synthetic Routes and Intermediates. identifying the hydrazino-biphenyl precursors. Link

-

World Intellectual Property Organization (WIPO). (2013). WO2013049605 - Processes for the preparation of substituted biphenylcarboxylic acid compounds useful for the synthesis of eltrombopag.[1] Link

-

Sigma-Aldrich. (2024). Product Specification: 3′-(Benzyloxy)[1,1′-biphenyl]-3-carboxylic acid. Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-(3-Benzyloxyphenyl)benzoic Acid: A Methodological Approach for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological roadmap for researchers and drug development professionals. It outlines the critical thermodynamic parameters essential for the pre-formulation and formulation development of active pharmaceutical ingredients (APIs).[1][2][3] By detailing experimental protocols for determining key properties such as melting point, thermal stability, and solubility, this guide establishes a self-validating system for data acquisition and interpretation. The causality behind experimental choices is explained, providing a deeper understanding of how these properties influence an API's behavior, from manufacturing to clinical efficacy.[1][4]

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor biopharmaceutical properties.[5][6] A thorough understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is fundamental to mitigating these risks.[1][4][7] These properties govern the energy states and transitions of a molecule, directly impacting its solubility, stability, and bioavailability – all critical determinants of a drug's performance.[1][2][3] For a molecule like 3-(3-Benzyloxyphenyl)benzoic acid, elucidating its thermodynamic profile is not merely an academic exercise but a crucial step in its development pathway.

This guide will focus on three key thermodynamic characterizations:

-

Melting Point and Phase Transitions: Determined using Differential Scanning Calorimetry (DSC), the melting point provides a measure of the purity and the lattice energy of the crystalline solid.

-

Thermal Stability: Assessed via Thermogravimetric Analysis (TGA), this determines the temperature at which the compound begins to decompose, a critical parameter for processing and storage.[8][9][10][11][12]

-

Solubility: A cornerstone of pre-formulation, solubility in various media dictates the potential for oral absorption and informs formulation strategies.[5][13][14]

The following sections will provide both the theoretical underpinnings and detailed, actionable protocols for these analyses, tailored for researchers investigating 3-(3-Benzyloxyphenyl)benzoic acid or similar benzoic acid derivatives.

Physicochemical Profile of 3-(3-Benzyloxyphenyl)benzoic Acid

Table 1: Predicted Physicochemical Properties of 3-(3-Benzyloxyphenyl)benzoic Acid

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₂₀H₁₆O₃ | Based on chemical structure. |

| Molecular Weight | 316.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for benzoic acid derivatives.[15][16] |

| Melting Point (°C) | Likely in the range of 130-170 °C | Based on the melting point of similar structures like 3-benzyloxybenzoic acid (133-137 °C) and 3-phenylbenzoic acid (166 °C).[17] The larger, more complex structure of the target molecule might lead to a higher melting point compared to benzoic acid (122 °C).[18][19] |

| Aqueous Solubility | Poorly soluble | The presence of two phenyl rings imparts significant hydrophobic character. Benzoic acid itself has low water solubility, which decreases with the addition of larger nonpolar groups.[16][20][21][22][23] |

| Organic Solvent Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in polar protic solvents (e.g., ethanol, methanol). | This is a common characteristic for hydrophobic organic acids.[20][21] |

Experimental Methodologies for Thermodynamic Characterization

This section details the experimental protocols for determining the key thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[24][25][26][27]

-

Sample Preparation: Accurately weigh 2-5 mg of 3-(3-Benzyloxyphenyl)benzoic acid into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

-

A sharp, well-defined melting peak is indicative of a highly pure crystalline substance.

-

Broad or multiple peaks may suggest the presence of impurities or polymorphism, the existence of multiple crystalline forms of the same compound. Polymorphism is a critical consideration in drug development as different polymorphs can have different solubilities and stabilities.[1]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[8][9][10][11][12]

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Benzyloxyphenyl)benzoic acid into a TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate at room temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

The decomposition temperature is a critical parameter for determining the maximum temperature for handling and processing of the API without degradation.

-

The TGA profile can also reveal the presence of residual solvents or hydrates, which would be observed as mass loss at lower temperatures.

Solubility Studies

Determining the solubility of 3-(3-Benzyloxyphenyl)benzoic acid in various media is essential for predicting its oral bioavailability and for developing suitable formulations.[5][13][14] The shake-flask method is a common and reliable technique for determining equilibrium solubility.[14]

-

Solvent Selection: A range of solvents should be tested, including:

-

Aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[5]

-

Biorelevant media (e.g., FaSSIF, FeSSIF).

-

Common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO).

-

-

Equilibrium Saturation:

-

Add an excess amount of 3-(3-Benzyloxyphenyl)benzoic acid to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

-

The pH-dependent solubility will be particularly important for this acidic compound. At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[20]

-

Low aqueous solubility may classify this compound as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that dissolution will be a rate-limiting step for absorption.[5][6]

-

Solubility data in organic solvents will guide the development of liquid formulations or the selection of solvents for crystallization processes.[28]

Synthesis of Findings and Implications for Drug Development

The data gathered from these thermodynamic studies will provide a holistic understanding of the physicochemical properties of 3-(3-Benzyloxyphenyl)benzoic acid, directly informing key decisions in the drug development process:

-

Formulation Strategy: Poor aqueous solubility would necessitate enabling formulation technologies such as salt formation, co-crystals, or amorphous solid dispersions to enhance bioavailability.[5]

-

Process Chemistry: The thermal stability data will define the operational temperature limits for drying, milling, and other manufacturing processes.

-

Regulatory Submissions: A comprehensive characterization of the solid-state properties of the API is a regulatory expectation.[1]

Conclusion

While direct experimental data on the thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid is currently limited, this guide provides a robust and scientifically grounded framework for its characterization. By following the detailed protocols for DSC, TGA, and solubility studies, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of these properties is not just a regulatory hurdle but a fundamental component of rational drug design and development, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.

References

- Pharma Innovation. (2025, September 11). API Thermodynamics.

- Teva api. (2018, July 26). Solving solubility issues in modern APIs.

- Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx.

- Pharmaffiliates. 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid.

- ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?

- Mettler Toledo. Thermogravimetric Analysis (TGA).

- Benchchem. Overcoming poor solubility of 3-(3-(benzyloxy)phenyl)propanoic acid in experiments.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Sigma-Aldrich. 3-Benzyloxybenzoic acid 97.

- Importance of Thermodynamics in Drug Designing.

- PMC.

- Wikipedia. Thermogravimetric analysis.

- Covalent Metrology. (2021, May 6). Thermogravimetric Analysis (TGA).

- Emmace.

- ResearchGate. THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS.

- Medical Physics.

- Benchchem. Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.

- Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.

- Wikipedia. Differential scanning calorimetry.

- Benchchem. Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery.

- ResearchGate. (2025, August 5).

- Torontech. (2025, December 16).

- ResearchGate.

- Duke University. Differential Scanning Calorimeter.

- Wikipedia. Benzoic acid.

- Sigma-Aldrich. Improving API Solubility using API Processing.

- Thermo Fisher Scientific. 3-Benzyloxybenzoic acid, 98% 25 g.

- Setaram. An overview of Differential Scanning Calorimetry - DSC.

- Pharma Excipients. (2023, October 31). Improving API Solubility - by Merck.

- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and W

- BLD Pharm. 28917-43-3|3,5-Bis(benzyloxy)benzoic acid.

- BENZOIC ACID.

- US EPA. Benzoic acid | CASRN 65-85-0 | DTXSID6020143 | IRIS.

- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.

- Oreate AI Blog. (2026, January 8).

- ResearchGate. (2025, August 9).

- Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid.

- PubMed. (2016, March 15).

- ResearchGate. (2025, August 6). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.

- National Institute of Standards and Technology. Benzoic acid - the NIST WebBook.

- Scilit. THERMODYNAMIC PROPERTIES OF BENZOIC ACID.

- PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design.

- Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

- American Chemical Society. (2020, December 21). Benzoic acid.

- Synthesis of 3-phenylbenzoic acid

- MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.

- PubChem. (2020, July 27). Benzoic Acid | C6H5COOH | CID 243.

- National Institute of Standards and Technology. Benzoic acid - the NIST WebBook.

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. tapi.com [tapi.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mt.com [mt.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. covalent.com [covalent.com]

- 12. torontech.com [torontech.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 15. 3-Benzyloxybenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. atamankimya.com [atamankimya.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. Understanding the Melting Point of Benzoic Acid - Oreate AI Blog [oreateai.com]

- 19. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Benzoic acid - Wikipedia [en.wikipedia.org]

- 22. Page loading... [guidechem.com]

- 23. Understanding the Solubility of Benzoic Acid in Water - Oreate AI Blog [oreateai.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 27. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: Esterification Strategies for 3-(3-Benzyloxyphenyl)benzoic Acid

This guide details the reaction conditions and protocols for the esterification of 3-(3-Benzyloxyphenyl)benzoic acid . It is designed for researchers requiring high-purity conversion while maintaining the integrity of the acid-labile benzyl ether protecting group.

Abstract & Strategic Analysis

3-(3-Benzyloxyphenyl)benzoic acid is a biaryl scaffold frequently employed in medicinal chemistry (e.g., PPAR agonists, retinoids). The molecule features two distinct functionalities: a robust carboxylic acid on Ring A and a potentially sensitive benzyloxy ether on Ring B.

The critical challenge in esterifying this substrate is chemoselectivity . While the benzyl ether is generally stable to basic conditions, it can undergo cleavage (debenzylation) under vigorous acidic conditions or high temperatures, particularly if Lewis acids or strong mineral acids are used for extended periods.

Method Selection Matrix

We recommend three distinct protocols based on the scale and downstream application:

| Method | Reagents | Primary Application | Risk Profile |

| A. Base-Mediated Alkylation | Recommended. Best for high-value synthesis; mildest conditions; zero risk of debenzylation. | Low. Requires removal of DMF. | |

| B. Fischer Esterification | MeOH/EtOH, | Scale-up. Cost-effective for simple methyl/ethyl esters. | Medium. Monitor strictly to prevent ether cleavage. |

| C. Steglich Esterification | DCC/EDC, DMAP, Alcohol | Complex Esters. Essential when the alcohol partner is valuable or sterically hindered. | Low. Urea byproduct removal can be tedious. |

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (The "Safe" Route)

Target: Methyl 3-(3-benzyloxyphenyl)benzoate

This method utilizes a carboxylate salt intermediate, avoiding acidic conditions entirely. It is the gold standard for preserving acid-sensitive protecting groups like benzyl ethers.

Reagents:

-

Substrate: 3-(3-Benzyloxyphenyl)benzoic acid (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv) -

Electrophile: Iodomethane (MeI) (1.5 equiv)

-

Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with the substrate and anhydrous DMF. Add

in one portion. Stir at Room Temperature (RT) for 30 minutes. Mechanism: This generates the nucleophilic carboxylate anion. -

Alkylation: Cool the suspension to 0°C. Add Iodomethane dropwise via syringe.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid (baseline) should disappear; the ester (Rf ~0.6) should appear.

-

-

Workup: Pour the mixture into ice-water (5x reaction volume). The product often precipitates.

-

Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.[4]

Protocol B: Modified Fischer Esterification (Scale-Up)

Target: Methyl 3-(3-benzyloxyphenyl)benzoate

Standard Fischer conditions are modified here to minimize exposure to hot acid, reducing the risk of benzyl ether cleavage.

Reagents:

-

Substrate: 1.0 equiv

-

Solvent/Reactant: Methanol (anhydrous, 20 volumes)

-

Catalyst: Sulfuric Acid (

), conc.[4] (0.1 equiv) or Thionyl Chloride (

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in Methanol.

-

Catalyst Addition:

-

Option 1 (

): Add dropwise at RT. Heat to mild reflux (65°C). -

Option 2 (

): Cool to 0°C. Add

-

-

Monitoring: Check HPLC/TLC every 2 hours.

-

Critical Stop: Do not exceed 12 hours reflux. If the reaction is sluggish, add trimethyl orthoformate (drying agent) rather than more acid.

-

-

Quench: Cool to RT. Concentrate solvent to ~20% volume. Pour into saturated

solution. Note: Neutralization is vital to prevent hydrolysis. -

Extraction: Extract with DCM. Dry and concentrate.

Visualized Workflows

Decision Tree for Reaction Conditions

The following diagram illustrates the logic flow for selecting the appropriate esterification method based on substrate constraints and available reagents.

Figure 1: Strategic decision tree for selecting esterification conditions.

Mechanism of Base-Mediated Alkylation

This diagram details the mild alkylation pathway, highlighting the absence of acidic species that could threaten the benzyl ether.

Figure 2: Mechanistic flow of the base-mediated alkylation protocol.

Analytical Validation & Troubleshooting

Quality Control Parameters

| Parameter | Acceptance Criteria | Method |

| Appearance | White to Off-white solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Identity ( | Methyl singlet @ ~3.9 ppm | |

| Benzyl Integrity | Benzylic |

Troubleshooting Guide

-

Issue: Debenzylation observed (Phenol peak appears).

-

Cause: Acid concentration too high or reaction time too long in Method B.

-

Solution: Switch to Method A (Alkylation). If using Method B, lower temperature to 50°C and use

instead of

-

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance from the biphenyl system.

-

Solution: In Method A, add catalytic Sodium Iodide (NaI) (Finkelstein condition) to accelerate the reaction.

-

References

-

Organic Chemistry Portal. (2023). Benzyl Ethers: Stability and Protecting Group Strategies. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocols. Retrieved from [Link]

-

OperaChem. (2024). Typical Procedures for Fischer Esterification. Retrieved from [Link]

Sources

Using 3-(3-Benzyloxyphenyl)benzoic acid as a scaffold in medicinal chemistry

Application Notes & Protocols

Topic: The 3-(3-Benzyloxyphenyl)benzoic Acid Scaffold: A Versatile Platform for Medicinal Chemistry and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoic acid moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] When incorporated into a biaryl structure, such as the 3-(3-Benzyloxyphenyl)benzoic acid scaffold, it creates a versatile and sterically defined platform for developing targeted therapeutics. This document provides a comprehensive guide for researchers on the strategic use of this scaffold, covering its medicinal chemistry relevance, synthetic methodologies, and protocols for biological evaluation. We will explore its application in targeting key cellular pathways and provide detailed, field-proven protocols to facilitate its use in drug discovery programs.

The 3-(3-Benzyloxyphenyl)benzoic Acid Scaffold: A Structural Overview

The 3-(3-Benzyloxyphenyl)benzoic acid scaffold possesses a unique combination of structural features that make it a privileged starting point for library synthesis:

-

The Benzoic Acid Group: The carboxylic acid is a key pharmacophoric element. It can act as a hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[1] Its acidic nature also provides a handle for modulating physicochemical properties like solubility.

-

The Biaryl Core: The two phenyl rings connected via an ether linkage create a semi-rigid, three-dimensional structure. This arrangement allows for precise positioning of substituents to probe specific regions of a target's binding site. The meta-substitution pattern of the benzoic acid and the benzyloxy group is crucial for defining the vectoral space available for further modification.

-

The Benzyloxy Moiety: This group offers several advantages. The benzyl group provides a significant hydrophobic surface that can engage in favorable van der Waals or π-π stacking interactions.[3] Furthermore, the ether linkage is generally stable to metabolic degradation, and the terminal phenyl ring of the benzyl group serves as an additional, easily modifiable position for structure-activity relationship (SAR) studies.

These features combine to create a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.

Synthetic Strategies for Scaffold Construction and Diversification

The construction of the core scaffold and its subsequent diversification can be achieved through robust and well-established synthetic methodologies. The primary strategy involves a palladium-catalyzed cross-coupling reaction to form the central biaryl bond.

Protocol 2.1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the key intermediate, 3-(3-hydroxyphenyl)benzoic acid, which is then benzylated to yield the final scaffold. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and excellent yields.[4]

Objective: To synthesize 3-(3-Benzyloxyphenyl)benzoic acid.

Workflow Diagram:

Caption: Synthetic workflow for 3-(3-Benzyloxyphenyl)benzoic acid.

Materials:

-

3-Bromobenzoic acid

-

3-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

1,4-Dioxane

-

Acetone

-

Distilled water

-

Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

Step 1: Synthesis of 3-(3-Hydroxyphenyl)benzoic Acid

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, such as palladium(II) acetate (0.02 eq), and a ligand, such as triphenylphosphine (0.08 eq).

-

Causality Note: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The phosphine ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps. The base (K₂CO₃) is required for the transmetalation step.

-

-

Heat the mixture to reflux (approx. 90 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-(3-Benzyloxyphenyl)benzoic Acid

-

In a round-bottom flask, dissolve the 3-(3-hydroxyphenyl)benzoic acid (1.0 eq) from Step 1 in acetone.

-

Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

Causality Note: This is a standard Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

-

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Key Biological Applications & Assay Protocols

Derivatives of benzoic acid are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] The 3-(3-Benzyloxyphenyl)benzoic acid scaffold is particularly well-suited for developing inhibitors of enzymes that have hydrophobic pockets adjacent to polar, charged residues, such as kinases and proteases.

Protocol 3.1: Enzyme Inhibition Assay (General Protocol)

This protocol provides a generalized framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. It is based on a common fluorescence-based readout.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.

Workflow Diagram:

Caption: General workflow for an enzyme inhibition assay.

Materials:

-

Target enzyme

-

Fluorogenic or chromogenic substrate specific to the enzyme

-

Assay buffer (optimized for the target enzyme)

-

Test compounds dissolved in DMSO

-

Known positive control inhibitor

-

384-well microplates (black plates for fluorescence)

-

Microplate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for 10 points.

-

Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well microplate.

-

Assay Controls: Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only). These correspond to 100% and 0% inhibition, respectively.

-

Enzyme Addition: Prepare a solution of the target enzyme in the assay buffer. Add this solution (e.g., 10 µL) to all wells of the microplate.

-

Incubation: Gently mix the plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Trustworthiness Note: This pre-incubation step allows the test compounds to reach binding equilibrium with the enzyme before the enzymatic reaction begins, ensuring a more accurate measurement of inhibition.

-

-

Reaction Initiation: Prepare a solution of the fluorogenic substrate in the assay buffer. Add this solution (e.g., 10 µL) to all wells to start the reaction.

-

Data Acquisition: Immediately place the microplate into a plate reader and monitor the change in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos))

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation and SAR Analysis

Systematic evaluation of the data generated from biological assays is critical for guiding the drug discovery process. A structure-activity relationship (SAR) table is an essential tool for this analysis.

Hypothetical SAR Data Table:

The following table illustrates how to organize data to infer SAR trends for a hypothetical series of analogs based on the 3-(3-Benzyloxyphenyl)benzoic acid scaffold targeting "Enzyme X".

| Compound ID | R¹ (on Benzoic Acid Ring) | R² (on Benzyl Ring) | IC₅₀ (nM) vs. Enzyme X |

| Scaffold-01 | H | H | 1250 |

| SAR-01a | 4-F | H | 850 |

| SAR-01b | 4-Cl | H | 600 |

| SAR-02a | H | 4-F | 970 |

| SAR-02b | H | 4-OCH₃ | 550 |

| SAR-03 | 4-Cl | 4-OCH₃ | 85 |

Inferred SAR Trends:

-

R¹ Position: Small electron-withdrawing groups at the 4-position of the benzoic acid ring (e.g., F, Cl) appear to be beneficial for activity, suggesting a possible interaction with a nearby electropositive region or a favorable conformational effect.

-

R² Position: Modifications to the terminal benzyl ring are also well-tolerated. The potent improvement with a 4-methoxy group (SAR-02b) suggests the presence of a hydrophobic pocket that can also accommodate a hydrogen bond acceptor.

-

Synergy: Combining the optimal substituents at both positions (SAR-03) results in a significant, synergistic improvement in potency. This indicates that the R¹ and R² positions likely occupy distinct sub-pockets of the enzyme's active site.

This systematic approach allows for the rational design of the next generation of compounds with improved potency and desired properties.

Conclusion

The 3-(3-Benzyloxyphenyl)benzoic acid scaffold represents a highly versatile and synthetically accessible platform for medicinal chemistry. Its inherent structural features, combined with the power of modern synthetic methods like the Suzuki-Miyaura coupling, allow for the rapid generation of diverse chemical libraries. By employing systematic biological evaluation and careful SAR analysis, researchers can effectively leverage this scaffold to develop novel and potent modulators of a wide range of biological targets, ultimately contributing to the discovery of new therapeutic agents.

References

-

Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available at: [Link]

-

Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(11), 935-948. Available at: [Link]

-

Khan, I., et al. (2020). Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure-activity relationship and molecular modelling simulations. Journal of Biomolecular Structure & Dynamics, 39(12), 4469-4481. Available at: [Link]

-

Gaidhane, M. K., et al. (2018). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. DergiPark. Available at: [Link]

-

Chaudhary, P., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. European Archives of Health and Technology. Available at: [Link]

-

D'souza, C., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 10(4), 1184-1191. Available at: [Link]

-

Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization Strategies for the Carboxylic Acid Group in 3-(3-Benzyloxyphenyl)benzoic Acid

Introduction

3-(3-Benzyloxyphenyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a protected phenol and a modifiable carboxylic acid on separate phenyl rings, allows for selective chemical transformations. The carboxylic acid moiety, in particular, is a prime handle for a variety of functionalization reactions, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials. This guide provides detailed protocols and technical insights into the primary strategies for the chemical modification of the carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid.

Core Functionalization Strategies: A Decision-Making Workflow

The choice of functionalization strategy for the carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid is dictated by the desired final product. The following diagram illustrates a decision-making workflow for selecting the appropriate reaction pathway.

Caption: Decision workflow for functionalizing the carboxylic acid group.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequent transformations in medicinal chemistry, as the amide functional group is a key feature of many pharmaceuticals.[1][2][3] The reaction involves the coupling of the carboxylic acid with a primary or secondary amine.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling reagent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium or aminium salts such as PyBOP and HATU, respectively.[3][5] The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[6]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is widely applicable for the synthesis of a variety of amides under mild conditions.[5] The addition of N-hydroxysuccinimide (NHS) forms an active ester intermediate, which improves reaction efficiency and minimizes side reactions.

Materials:

-

3-(3-Benzyloxyphenyl)benzoic acid

-

Amine of choice (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask, dissolve 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add NHS (1.2 eq) followed by EDC (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Amine Coupling:

-

Add the amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be used to modulate the lipophilicity and other physicochemical properties of the molecule. The classic Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.[7][8][9]

Scientific Rationale

The Fischer esterification is an equilibrium-controlled process.[9] To drive the reaction towards the ester product, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed during the reaction. For sterically hindered acids, more forcing conditions or alternative methods may be necessary.[10][11]

Protocol 2: Fischer Esterification

This protocol describes the synthesis of the methyl ester of 3-(3-Benzyloxyphenyl)benzoic acid.

Materials:

-

3-(3-Benzyloxyphenyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup:

-

Suspend 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude ester by column chromatography or recrystallization.

-

Reduction to Alcohols: Introducing a New Functional Handle

Reduction of the carboxylic acid to a primary alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde.

Scientific Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12] The reaction proceeds via a lithium carboxylate salt. In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids unless activating agents are used.[12][13] The benzyloxy group in the starting material is generally stable to hydride reducing agents.

Protocol 3: Reduction with LiAlH₄

Materials:

-

3-(3-Benzyloxyphenyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M aqueous HCl

-

Saturated aqueous Rochelle's salt (potassium sodium tartrate)

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up (Fieser method):

-

Cool the reaction mixture to 0 °C.

-

Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude alcohol by column chromatography.

-

Conversion to Amines via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[14][15][16]

Scientific Rationale

The reaction proceeds through an acyl azide intermediate, which is typically generated in situ from the carboxylic acid.[16][17] Upon heating, the acyl azide undergoes a concerted rearrangement to an isocyanate, with the loss of nitrogen gas.[15] The isocyanate can then be trapped with various nucleophiles. Hydrolysis of the isocyanate yields the primary amine.

Protocol 4: One-Pot Curtius Rearrangement

This protocol uses diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate, which is then trapped with tert-butanol to form a Boc-protected amine.

Materials:

-

3-(3-Benzyloxyphenyl)benzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) and TEA (1.2 eq) in anhydrous toluene.

-

Add DPPA (1.1 eq) and tert-butanol (2.0 eq).

-

Heat the mixture to reflux (80-90 °C) and stir for 2-6 hours, monitoring for the evolution of nitrogen gas.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude Boc-protected amine by column chromatography. The Boc group can be subsequently removed under acidic conditions to yield the free amine.

-

Decarboxylative Cross-Coupling: Forging New C-C Bonds

Recent advances in transition metal catalysis have enabled the use of carboxylic acids as coupling partners in cross-coupling reactions, where the carboxyl group is extruded as CO₂.[18][19] This allows for the formation of new carbon-carbon bonds, such as in the synthesis of biaryl compounds.

Scientific Rationale

Copper or palladium-catalyzed decarboxylative cross-coupling reactions of benzoic acids with aryl halides provide a powerful method for biaryl synthesis.[18][19] These reactions often require high temperatures and specific ligands to facilitate the catalytic cycle.

Conceptual Outline for Decarboxylative Cross-Coupling

A typical procedure would involve heating 3-(3-Benzyloxyphenyl)benzoic acid with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base in a high-boiling solvent. The specific conditions would need to be optimized based on the chosen aryl halide and catalytic system.

Summary of Functionalization Strategies

| Functionalization Strategy | Key Reagents | Product Functional Group | Typical Yield (%) |

| Amide Coupling | EDC/NHS, Amines | Amide | 70-95% |

| Esterification | Alcohol, Acid Catalyst | Ester | 60-90% |

| Reduction | LiAlH₄ | Primary Alcohol | 75-95% |

| Curtius Rearrangement | DPPA, t-BuOH | Boc-protected Amine | 60-85% |

| Decarboxylative Coupling | Pd or Cu catalyst, Aryl halide | Biaryl | Variable |

Conclusion

The carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid offers a rich platform for chemical diversification. The choice of functionalization strategy should be guided by the desired final product and the chemical compatibility of the reaction conditions with the benzyloxy protecting group. The protocols provided herein offer robust and reproducible methods for accessing a wide range of derivatives from this valuable starting material.

References

- Vertex AI Search Result 1. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.

- Vertex AI Search Result 2. (2025).

- Vertex AI Search Result 3. (n.d.).

-

Fujisawa, T., Mori, T., & Sato, T. (2006). CHEMOSELECTIVE REDUCTION OF CARBOXYLIC ACIDS INTO ALCOHOLS USING N,N-DIMETHYLCHLOROMETHYLENIMINIUM CHLORIDE AND SODIUM BOROHYDRIDE. Chemistry Letters, 35(4), 434-435. [Link]

- Vertex AI Search Result 5. (n.d.). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs - New Journal of Chemistry (RSC Publishing).

- Vertex AI Search Result 6. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed.

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17645-17655. [Link]

- Vertex AI Search Result 8. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace.

-

Patra, T., Nandi, S., Sahoo, S. K., & Maiti, D. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 52(2), 336-339. [Link]

- Vertex AI Search Result 10. (n.d.).

- Vertex AI Search Result 11. (n.d.).

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

- Vertex AI Search Result 13. (n.d.). Scheme 25. Scope of the double decarboxylative cross-coupling of...

- Vertex AI Search Result 14. (n.d.).

- Vertex AI Search Result 15. (n.d.).

- Vertex AI Search Result 16. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem.

-

Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

- Vertex AI Search Result 18. (2023).

- Vertex AI Search Result 19. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

- Vertex AI Search Result 21. (2025).

- Vertex AI Search Result 22. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids - ElectronicsAndBooks.